3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine
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Overview
Description
3-{6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl}-2,2-difluoropropan-1-amine is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine typically involves the cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method is efficient and provides high yields. Another approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . Both methods offer high diastereoselectivity and can be scaled up for industrial production.
Industrial Production Methods
For industrial production, the Gabriel synthesis is often employed, which involves the use of phthalimide and potassium hydroxide to form the desired bicyclic structure . This method is economical and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in antiviral medications.
Industry: Utilized in the production of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting the biochemical pathways involved in viral replication . The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity and preventing the progression of viral infections .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A fundamental building block in numerous antiviral drugs.
3-Azabicyclo[3.1.0]hexane derivatives: Used in the synthesis of various bioactive compounds.
Uniqueness
What sets 3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine apart is its incorporation of two fluorine atoms, which enhances its stability and bioavailability. This makes it a more potent and effective compound in medicinal applications compared to its analogs .
Properties
Molecular Formula |
C10H18F2N2 |
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Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c1-9(2)7-3-14(4-8(7)9)6-10(11,12)5-13/h7-8H,3-6,13H2,1-2H3 |
InChI Key |
UGKKNBFZNILMME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)CC(CN)(F)F)C |
Origin of Product |
United States |
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